molecular formula C19H23FN2 B5754298 1-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B5754298
M. Wt: 298.4 g/mol
InChI Key: GFYPDSIKBIOHPR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-fluorobenzyl)piperazine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core with substituents including a 2,3-dimethylphenyl group and a 4-fluorobenzyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-4-3-5-19(16(15)2)22-12-10-21(11-13-22)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYPDSIKBIOHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 2,3-dimethylbenzoyl chloride and 4-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the byproducts.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine ring or the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(4-fluorobenzyl)piperazine has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,3-dimethylphenyl)-4-(4-fluorobenzyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds, such as:

  • 1-(2,3-dimethylphenyl)piperazine: Lacks the fluorobenzyl group, resulting in different chemical properties and reactivity.

  • 4-(4-fluorobenzyl)piperazine: Lacks the dimethylphenyl group, leading to variations in biological activity and binding affinity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

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